Cas no 182741-35-1 (5-Aminopent-3-yn-1-ol)

5-Aminopent-3-yn-1-ol is a versatile alkyne-containing amino alcohol with applications in organic synthesis and pharmaceutical research. Its unique structure, featuring both an amino group and a hydroxyl group separated by an alkyne linkage, makes it a valuable building block for click chemistry, particularly in Huisgen cycloaddition reactions. The compound’s bifunctional nature allows for selective modifications, enabling the synthesis of complex heterocycles, peptidomimetics, and bioactive molecules. Its stability and solubility in common organic solvents facilitate straightforward handling in laboratory settings. Researchers utilize 5-Aminopent-3-yn-1-ol for developing novel drug candidates, polymer materials, and bioconjugates due to its efficient reactivity and structural flexibility.
5-Aminopent-3-yn-1-ol structure
5-Aminopent-3-yn-1-ol structure
Product Name:5-Aminopent-3-yn-1-ol
CAS No:182741-35-1
MF:C5H9NO
MW:99.1310613155365
CID:6585194
PubChem ID:55285004
Update Time:2025-06-30

5-Aminopent-3-yn-1-ol Chemical and Physical Properties

Names and Identifiers

    • 182741-35-1
    • EN300-7091151
    • AKOS006350483
    • Z1203639371
    • 5-aminopent-3-yn-1-ol
    • 5-Aminopent-3-yn-1-ol
    • Inchi: 1S/C5H9NO/c6-4-2-1-3-5-7/h7H,3-6H2
    • InChI Key: XJAHFKYPLPLAOF-UHFFFAOYSA-N
    • SMILES: OCCC#CCN

Computed Properties

  • Exact Mass: 99.068413911g/mol
  • Monoisotopic Mass: 99.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 86.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 46.2Ų

5-Aminopent-3-yn-1-ol Pricemore >>

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Additional information on 5-Aminopent-3-yn-1-ol

Recent Advances in the Application of 182741-35-1 and 5-Aminopent-3-yn-1-ol in Chemical Biology and Pharmaceutical Research

The chemical compound with the CAS number 182741-35-1 and the product 5-Aminopent-3-yn-1-ol have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their unique structural properties and potential applications in drug discovery, medicinal chemistry, and bioconjugation. This research brief aims to summarize the latest findings related to these compounds, highlighting their synthesis, biological activities, and therapeutic potential.

Recent studies have demonstrated that 5-Aminopent-3-yn-1-ol, a versatile alkyne-containing amino alcohol, serves as a valuable building block in the synthesis of complex bioactive molecules. Its terminal alkyne group allows for efficient click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation and drug delivery systems. Researchers have successfully employed this compound in the development of novel drug candidates, particularly in the areas of oncology and infectious diseases.

In the context of 182741-35-1, recent investigations have focused on its role as a key intermediate in the synthesis of pharmacologically active compounds. This compound has been utilized in the preparation of heterocyclic scaffolds, which are prevalent in many FDA-approved drugs. A 2023 study published in the Journal of Medicinal Chemistry reported the use of 182741-35-1 in the synthesis of a new class of kinase inhibitors, showing promising results in preclinical models of cancer.

One of the most notable advancements involving 5-Aminopent-3-yn-1-ol is its application in targeted drug delivery systems. A research team at MIT recently developed a novel nanocarrier system that utilizes this compound as a linker to attach therapeutic payloads to targeting ligands. This approach has shown enhanced specificity and reduced off-target effects in in vivo studies, paving the way for more precise cancer therapies.

Furthermore, computational studies have provided insights into the molecular interactions of these compounds with biological targets. Molecular docking simulations have revealed that derivatives of 5-Aminopent-3-yn-1-ol exhibit strong binding affinities to certain protein targets involved in inflammatory pathways, suggesting potential applications in the treatment of autoimmune diseases.

The safety profiles and pharmacokinetic properties of these compounds have also been investigated. Recent toxicology studies indicate that 5-Aminopent-3-yn-1-ol exhibits favorable metabolic stability and low cytotoxicity at therapeutic concentrations, making it a promising candidate for further drug development. Similarly, derivatives of 182741-35-1 have shown good bioavailability in animal models, with some compounds demonstrating oral activity.

Looking ahead, researchers are exploring the potential of these compounds in combination therapies and as part of multifunctional drug delivery systems. The unique chemical properties of 5-Aminopent-3-yn-1-ol, particularly its ability to participate in bioorthogonal reactions, make it particularly valuable for developing next-generation theranostic agents that combine therapeutic and diagnostic capabilities.

In conclusion, the ongoing research on 182741-35-1 and 5-Aminopent-3-yn-1-ol demonstrates their significant potential in advancing pharmaceutical science. These compounds offer versatile platforms for drug discovery and development, with applications ranging from targeted therapies to diagnostic tools. As research continues, we anticipate seeing more innovative applications of these molecules in addressing unmet medical needs.

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